

Application Notes and Protocols: Tributyl Phosphate in Fire-Resistant Aircraft Hydraulic Fluids

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Compound of Interest

Compound Name: Tributyl phosphate

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This document provides detailed application notes and experimental protocols concerning the use of **tributyl phosphate** (TBP) as a primary component in fire-resistant aircraft hydraulic fluids. The information is intended to guide research and development in the formulation and evaluation of such fluids.

Introduction: The Role of Tributyl Phosphate

Tributyl phosphate (TBP) is an organophosphorus compound that serves as a key base stock for synthetic, fire-resistant hydraulic fluids used in the aviation industry.[1][2][3][4] Phosphate ester-based hydraulic fluids, such as the widely used Skydrol™ and HyJet™ series, are mandatory for modern commercial aircraft due to their exceptional fire resistance, which is a critical safety requirement.[5][6]

The fire-resistant properties of these fluids are attributed to the phosphate component of the TBP molecule. While the hydrocarbon portion of TBP is flammable, the phosphate acts as a flame retardant.[7] This characteristic, combined with good lubricity and stability, makes TBP an ideal foundation for hydraulic fluids operating in the demanding high-pressure and wide temperature environments of aircraft hydraulic systems.[6][8][9]

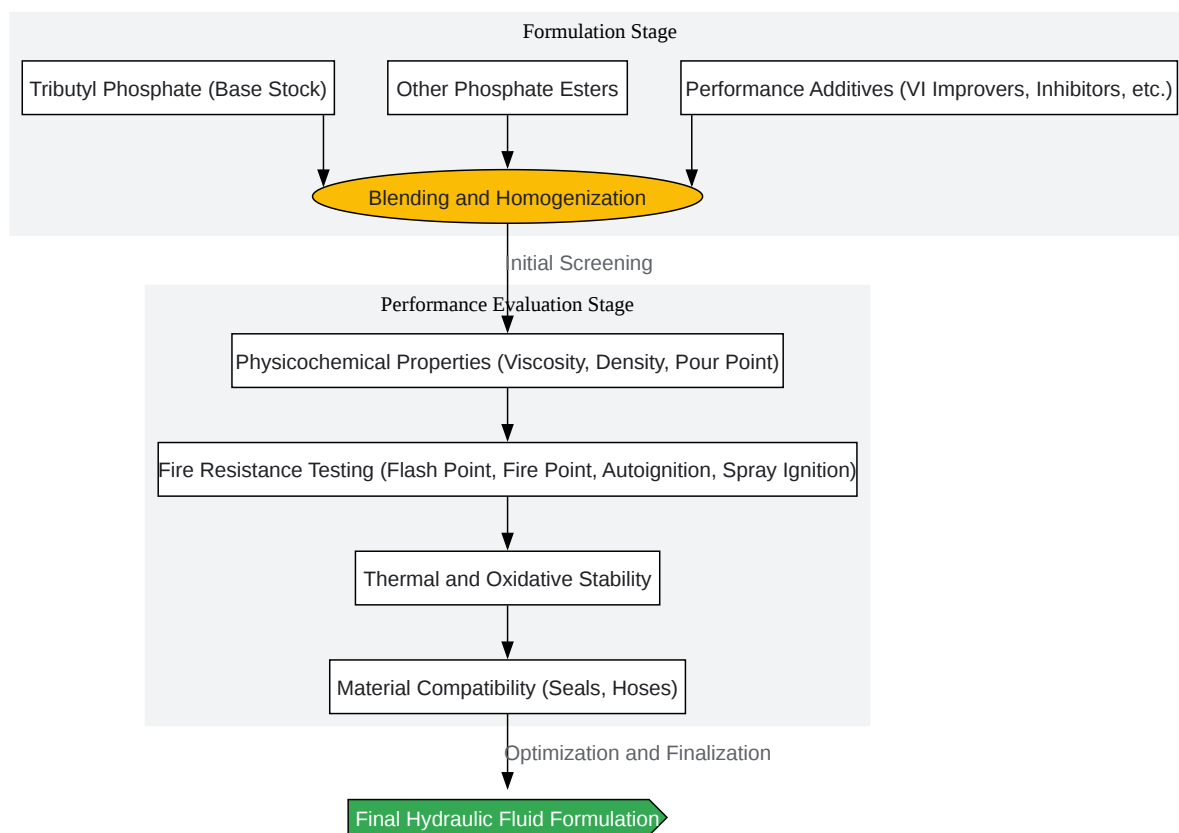
Formulation of TBP-Based Hydraulic Fluids

Fire-resistant aircraft hydraulic fluids are complex formulations. While TBP constitutes a significant portion of the base oil, a variety of other components are included to enhance specific properties.[\[10\]](#)

A typical formulation includes:

- **Base Stock:** A major amount of **tributyl phosphate**, often in combination with other phosphate esters like triaryl phosphates or dibutyl phenyl phosphate to optimize properties such as thermal stability and viscosity.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Viscosity Index (VI) Improvers:** These are high-molecular-weight polymers that reduce the change in viscosity with temperature, ensuring reliable performance from cold starts to high operating temperatures.[\[10\]](#)[\[13\]](#)
- **Acid Scavengers:** To counteract the formation of acidic compounds from the hydrolysis of phosphate esters, which can be corrosive.[\[10\]](#)[\[13\]](#)
- **Corrosion Inhibitors:** To protect the metallic components of the hydraulic system from corrosion.[\[10\]](#)[\[13\]](#)
- **Anti-wear Additives:** To enhance the lubricity of the fluid and protect moving parts from wear.[\[8\]](#)
- **Antifoaming Agents:** To prevent the formation of foam, which can reduce the efficiency of the hydraulic system.[\[10\]](#)
- **Anti-erosion Agents:** To inhibit flow-induced electrochemical corrosion.[\[10\]](#)[\[13\]](#)

The following diagram illustrates the general workflow for the formulation and evaluation of a TBP-based fire-resistant hydraulic fluid.



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Formulation and Evaluation Workflow

Quantitative Data Presentation

The performance of fire-resistant hydraulic fluids is characterized by a range of quantitative parameters. The following tables summarize typical properties of a commercially available TBP-based hydraulic fluid, Skydrol™ LD-4, for comparative purposes.

Table 1: Fire Resistance Properties

Property	Test Method	Typical Value
Flash Point	ASTM D92 (COC)	> 160 °C (320 °F)[14]
Fire Point	ASTM D92 (COC)	> 177 °C (350 °F)[14]
Autoignition Temperature	ASTM D2155	> 400 °C (752 °F)[14]

Table 2: Physical and Chemical Properties

Property	Test Method	Typical Value
Viscosity @ 99°C (210°F)	-	3.66 - 4.00 cSt[14]
Viscosity @ 38°C (100°F)	-	10.65 - 11.65 cSt[14]
Viscosity @ -54°C (-65°F)	-	< 2000 cSt[14]
Specific Gravity @ 25°C/25°C	-	1.003 - 1.013[14]
Pour Point	-	< -62 °C (-80 °F)[14]
Acid Number	-	< 0.10 mg KOH/g[14]
Moisture Content	-	< 0.20 %[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation of fire-resistant hydraulic fluids.

Determination of Flash and Fire Points (ASTM D92)

This test method determines the temperatures at which a petroleum product will flash and sustain burning.[15]

Objective: To measure the tendency of a sample to form a flammable mixture with air under controlled conditions.[7]

Apparatus:

- Cleveland Open Cup (COC) apparatus, consisting of a test cup, heating plate, test flame applicator, and thermometer.[16]

Procedure:

- Pour 70 mL of the sample into the clean test cup, filling it to the specified mark.[16][17]
- Place the cup in the center of the heating apparatus.[16]
- Heat the sample at a rate of 5-17 °C/min initially. When the temperature is within 56°C of the expected flash point, reduce the heating rate to 5-6 °C/min.[16]
- Starting at approximately 28°C below the expected flash point, pass the test flame across the center of the cup in a smooth, continuous motion at 2°C intervals.[16]
- Flash Point: Record the temperature at which a brief flash appears on the surface of the liquid.[17]
- Fire Point: Continue heating the sample at 5-6 °C/min. The fire point is the temperature at which the sample ignites and sustains burning for at least 5 seconds.[15][16][17]

Determination of Autoignition Temperature (ASTM E659)

This method determines the lowest temperature at which a chemical will spontaneously ignite in air without an external ignition source.[18]

Objective: To determine the hot-flame autoignition temperature of a liquid chemical in a uniformly heated vessel.[19]

Apparatus:

- A uniformly heated borosilicate glass flask (typically 500 mL).

- A controlled-temperature furnace.
- Thermocouples for temperature measurement.
- A syringe for sample injection.

Procedure:

- Heat the flask to a predetermined temperature and allow it to reach thermal equilibrium.
- Inject a small, metered sample of the liquid into the heated flask.
- Observe for ignition, which is evidenced by a flame or a sharp rise in temperature and pressure.[\[18\]](#)
- The time delay between injection and ignition is recorded.
- Conduct successive tests at different temperatures and sample volumes to determine the lowest temperature at which autoignition occurs. This is reported as the autoignition temperature (AIT).[\[18\]](#)

Spray Ignition Characteristics (ISO 15029)

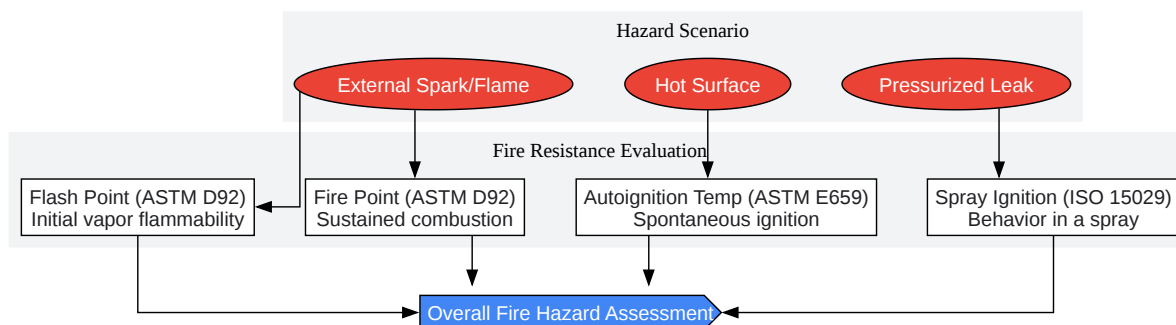
This test assesses the fire hazard of pressurized fluid sprays.

Objective: To compare the fire hazards of pressurized sprays of fire-resistant fluids.[\[20\]](#)

Method Overview (ISO 15029-2):

- The fluid is pressurized and atomized to create a spray.
- The spray is exposed to a propane flame of a specified size to ignite and stabilize combustion.[\[20\]](#)[\[21\]](#)
- Measurements of the rate of heat release, flame length, and smoke density are taken to provide quantitative data on the fluid's fire behavior.[\[20\]](#)[\[21\]](#)

The following diagram illustrates the relationship between the key fire resistance tests.



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Fire Resistance Test Relationships

Conclusion

Tributyl phosphate is a fundamental component of modern fire-resistant aircraft hydraulic fluids. Its unique properties, when combined with a carefully selected package of additives, result in a fluid that can operate reliably under extreme conditions while providing a critical margin of safety against fire. The formulation and evaluation of these fluids require a thorough understanding of their chemical composition and a rigorous application of standardized testing protocols to ensure they meet the stringent requirements of the aerospace industry.

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